![molecular formula C17H15NO3 B3022143 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 93316-40-6](/img/structure/B3022143.png)
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Overview
Description
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H17NO2 . It has a molecular weight of 267.33 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is 1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a white solid . It has a molecular weight of 267.33 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid:
Pharmaceutical Development
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its potential as a lead compound for developing new medications, particularly in the treatment of neurological disorders and cancer .
Catalysis in Organic Synthesis
This compound is also valuable in the field of organic synthesis, where it serves as a catalyst. Its ability to facilitate various chemical reactions efficiently makes it a crucial component in the synthesis of complex organic molecules. This application is particularly important in the production of pharmaceuticals and fine chemicals .
Coordination Chemistry
In coordination chemistry, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is used to form coordination compounds with metals. These metal complexes have unique properties and are studied for their potential applications in catalysis, material science, and as models for biological systems .
Proteomics Research
The compound is utilized in proteomics research to study protein interactions and functions. Its ability to bind with proteins and influence their activity makes it a valuable tool for understanding protein dynamics and developing new therapeutic strategies .
Neurochemical Studies
Researchers use this compound in neurochemical studies to investigate its effects on neurotransmitter systems. Its interactions with neurotransmitter receptors and enzymes provide insights into the mechanisms of neurological diseases and potential therapeutic approaches .
Environmental Chemistry
Lastly, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is studied in environmental chemistry for its potential to degrade pollutants. Its catalytic properties can be harnessed to develop new methods for environmental remediation, contributing to cleaner and safer ecosystems.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been identified as peroxisome proliferator-activated receptor (ppar) α/γ dual agonists , suggesting that this compound may also interact with these receptors.
Mode of Action
Based on its structural similarity to other tetrahydroisoquinoline derivatives, it may interact with its targets through a similar mechanism, such as binding to the active site of the target protein and inducing conformational changes .
Biochemical Pathways
If it acts as a ppar α/γ dual agonist like its structural analogs , it may be involved in the regulation of lipid metabolism, glucose homeostasis, and anti-inflammatory responses.
Result of Action
If it acts as a ppar α/γ dual agonist like its structural analogs , it may have effects such as the regulation of gene expression related to lipid and glucose metabolism, and the modulation of inflammatory responses.
properties
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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